molecular formula C12H11NO2 B11901531 8-Amino-6,7-dimethylnaphthalene-1,2-dione

8-Amino-6,7-dimethylnaphthalene-1,2-dione

Cat. No.: B11901531
M. Wt: 201.22 g/mol
InChI Key: RMHMVHUPTHCBKN-UHFFFAOYSA-N
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Description

8-Amino-6,7-dimethylnaphthalene-1,2-dione is a naphthoquinone derivative characterized by a naphthalene backbone substituted with amino, methyl, and ketone groups.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

8-amino-6,7-dimethylnaphthalene-1,2-dione

InChI

InChI=1S/C12H11NO2/c1-6-5-8-3-4-9(14)12(15)10(8)11(13)7(6)2/h3-5H,13H2,1-2H3

InChI Key

RMHMVHUPTHCBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)N)C(=O)C(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6,7-dimethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. This process can be followed by thienannulation with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Amino-6,7-dimethylnaphthalene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted naphthalene derivatives.

Scientific Research Applications

8-Amino-6,7-dimethylnaphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-6,7-dimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This disruption can lead to cell death, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with naphthalene derivatives and aromatic ketones. Key comparisons include:

Compound Functional Groups Key Properties References
8-Amino-6,7-dimethylnaphthalene-1,2-dione Amino, methyl, dione Potential redox activity, planar aromaticity N/A
(E)-2-chloro-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imino)methyl)benzene-1,3-diol (13) Imine, diol, chloro High polarity, yellow solid (m.p. unreported)
1-(2-Amino-6-nitrophenyl)ethanone Amino, nitro, ketone Suspected instability due to nitro group
Naphthalene, octahydro-1,8a-dimethyl-7-(1-methylethenyl)- Saturated rings, methyl, alkenyl Non-aromatic, likely volatile hydrocarbon

Key Observations :

  • Electron Effects: The amino group in this compound likely enhances electron density, contrasting with the electron-withdrawing nitro group in 1-(2-Amino-6-nitrophenyl)ethanone . This difference may influence reactivity in electrophilic substitution or redox reactions.
  • Aromaticity : Unlike the saturated octahydro-naphthalene derivative , the target compound retains aromaticity, which could stabilize charge transfer interactions.
  • Synthetic Conditions: Imine formation in compound 13 requires ethanol reflux or prolonged stirring , whereas the synthesis of amino-substituted naphthoquinones might involve reductive amination or protection/deprotection strategies.

Biological Activity

8-Amino-6,7-dimethylnaphthalene-1,2-dione (also known as 8-amino-1,2-naphthoquinone) is a compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and two methyl groups on the naphthalene ring. This configuration influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that naphthoquinone derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Naphthoquinones are known to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death. This mechanism has been observed in studies involving lung and breast cancer cells, where increased ROS levels resulted in mitochondrial dysfunction and apoptosis .
  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase cell cycle arrest in cancer cells. This effect is mediated by the inhibition of key regulatory proteins involved in cell cycle progression .
  • DNA Damage : Naphthoquinones can cause DNA strand breaks and inhibit DNA synthesis, further contributing to their cytotoxic effects against cancer cells .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Topoisomerases : Some studies suggest that naphthoquinones inhibit topoisomerase II activity, which is crucial for DNA replication and repair .
  • Modulation of Apoptotic Pathways : The compound has been shown to upregulate pro-apoptotic proteins such as cleaved-caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various naphthoquinone derivatives, including this compound, on NIH3T3 embryonic fibroblast cells and H-Ras mutant cells. The results indicated that this compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms induced by naphthoquinone derivatives. It was found that treatment with this compound led to increased levels of ROS and activation of apoptotic markers in human colon cancer cells (HCT-116) .

Comparative Analysis of Naphthoquinone Derivatives

Compound NameIC50 (µM)Mechanism of ActionCancer Type
This compound<10ROS generation; DNA damage; apoptosisLung Cancer
5,8-Dimethoxy-1,4-naphthoquinone<20Cell cycle arrest; Topoisomerase inhibitionBreast Cancer
Plumbagin<15ROS generation; apoptosisColon Cancer

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